2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position. A thioether linkage connects the oxadiazole ring to a pyrrolidin-1-yl ethanone moiety. This structure combines electron-donating methoxy groups with a nitrogen-rich heterocyclic system, which may enhance biological activity through improved target binding or pharmacokinetic properties.
Properties
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-12-7-11(8-13(9-12)22-2)15-17-18-16(23-15)24-10-14(20)19-5-3-4-6-19/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFLPYOCAMZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone represents a novel structure within the oxadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM-13 and U-937) .
Antimicrobial Properties
The oxadiazole scaffold is noted for its antimicrobial properties. Preliminary tests indicate that the compound exhibits:
- Broad-spectrum Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazoles are well-documented. The compound has been evaluated for its potential to inhibit inflammatory pathways:
- Inhibition of COX Enzymes: Preliminary data suggest that it may act as a COX-II inhibitor, which is crucial for reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage .
- Inhibition of Cell Proliferation: The presence of the oxadiazole moiety enhances interaction with cellular targets involved in proliferation signaling pathways.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various oxadiazole derivatives, including our compound, showing that it exhibited IC50 values ranging from 15.63 µM to 2.78 µM against MCF-7 cells . This indicates a potential for further development as an anticancer agent.
Study 2: Antimicrobial Efficacy
Research conducted on a series of oxadiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves several key steps:
- Formation of the Oxadiazole Ring : The starting material is reacted with a hydrazine derivative and a suitable carboxylic acid under acidic conditions to form the oxadiazole structure.
- Thioether Formation : The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
- Amidation : The final step involves the reaction with a pyrrolidine derivative to yield the desired product.
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
The compound has been tested against various pathogenic microorganisms. Below is a summary of its antimicrobial efficacy:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Strong inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against yeast |
In vitro studies suggest that the compound disrupts bacterial cell wall synthesis and membrane integrity, leading to cell death .
Anticancer Activity
Preliminary studies have shown that this compound may induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation and survival. This suggests potential applications in cancer therapy .
Therapeutic Potential
The diverse biological activities of this compound indicate its potential as a lead compound for drug development. Some notable therapeutic applications include:
- Antimicrobial Agents : Given its efficacy against various pathogens, it could be developed into new antimicrobial agents.
- Anticancer Drugs : Its ability to induce apoptosis makes it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives similar to this compound:
- Study on Antimicrobial Properties : A study published in the Turkish Journal of Chemistry evaluated various oxadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : Research assessing the cytotoxic effects of oxadiazole derivatives on different cancer cell lines demonstrated promising results for compounds with similar structural features .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation under mild to strong oxidizing conditions:
-
Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative .
-
Sulfone formation : Stronger oxidants like potassium permanganate (KMnO₄) or oxone in acidic/neutral media convert the thioether to a sulfone .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 25°C, 2h | Sulfoxide derivative | 75–85% | |
| KMnO₄ (1.5 eq) | AcOH, 50°C, 4h | Sulfone derivative | 60–70% |
Reduction Reactions
The ketone group in the ethanone moiety is susceptible to reduction:
-
Catalytic hydrogenation : Using H₂ gas and palladium-on-carbon (Pd/C) in ethanol reduces the ketone to a secondary alcohol .
-
Borohydride reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group without affecting the oxadiazole ring .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 6h | 1-(Pyrrolidin-1-yl)ethanol derivative | 80–90% |
Nucleophilic Substitution
The electron-deficient 1,3,4-oxadiazole ring participates in nucleophilic substitution at the 2-position:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in THF replaces the thioether group with an amine .
-
Thiol exchange : Thiols (e.g., benzyl mercaptan) displace the existing thioether under basic conditions (NaOH/EtOH) .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃NH₂ (2 eq) | THF, reflux, 8h | 2-Amino-1,3,4-oxadiazole derivative | 65–75% |
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxy-substituted ring .
-
Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the same position .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 eq) | AcOH, 0°C, 1h | 4-Bromo-3,5-dimethoxyphenyl derivative | 70–80% |
Ring-Opening Reactions
Under acidic or basic conditions, the 1,3,4-oxadiazole ring undergoes cleavage:
-
Acidic hydrolysis : HCl (6N) at reflux breaks the oxadiazole ring into a diacylhydrazine intermediate .
-
Basic hydrolysis : NaOH (10%) generates a thiosemicarbazide derivative .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6N) | Reflux, 12h | Diacylhydrazine | 50–60% |
Coordination Chemistry
The pyrrolidine nitrogen and oxadiazole sulfur act as ligands for metal complexes:
-
Pd(II) complexes : Reaction with PdCl₂ in ethanol forms stable complexes, enhancing catalytic properties .
Example :
| Metal Salt | Conditions | Product | Application | Source |
|---|---|---|---|---|
| PdCl₂ | EtOH, 60°C, 4h | [Pd(C₁₆H₁₉N₃O₄S)Cl₂] | Catalysis |
Photocatalytic Reactions
Visible-light-mediated reactions modify the oxadiazole core:
-
C–S bond cleavage : Eosin Y and CBr₄ under blue LED light remove the thioether group, yielding 5-substituted oxadiazoles .
Example :
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Eosin Y, CBr₄ | Blue LED, O₂, 6h | 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole | 85–90% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active derivatives of 1,3,4-oxadiazole and related heterocycles. Key comparisons include:
Key Structural Differences and Implications
In contrast, analogs like 4a (phenyl) and 4b (pyridyl) rely on aromatic π-π stacking, while 348146-30-5 incorporates a thienyl group, which may alter electronic properties and solubility .
Linker and Terminal Moieties :
- The thioether linkage in the target compound and analogs like 4a/4b is critical for maintaining conformational flexibility and redox stability. However, the terminal pyrrolidin-1-yl group in the target compound differs significantly from the benzimidazole in 4a/4b. Pyrrolidine’s cyclic amine structure may improve membrane permeability compared to the planar, aromatic benzimidazole .
Biological Activity Trends: Compounds with benzimidazole moieties (e.g., 4a/4b) exhibit notable anti-inflammatory activity (~63% inhibition), suggesting that aromatic heterocycles enhance efficacy. The absence of such groups in the target compound raises questions about its pharmacological profile, though the dimethoxyphenyl substitution could compensate by targeting different pathways .
Research Findings and Gaps
- Anti-inflammatory Potential: While the target compound’s structural features (e.g., thioether linkage, methoxy groups) align with active analogs, direct evidence of its efficacy is absent in the provided literature. The benzimidazole derivatives (4a/4b) set a benchmark for anti-inflammatory activity, but the role of pyrrolidine vs. benzimidazole remains unexplored .
- Antimicrobial and Other Activities : Thiadiazole and triazole analogs (e.g., 348146-30-5) highlight the broad applicability of sulfur-containing heterocycles in drug design. The target compound’s dimethoxyphenyl group may confer unique antibacterial or antifungal properties, though further studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
